Trimethoxymethylsilane-d9
Description
Trimethoxymethylsilane-d9 (C₄H₃D₉O₃Si) is the deuterated analog of trimethoxymethylsilane (CAS 1185-55-3), where nine hydrogen atoms in the methoxy (-OCH₃) groups are replaced by deuterium (D). This isotopic substitution enhances its utility in spectroscopic studies, kinetic isotope effect (KIE) investigations, and as a tracer in organic synthesis and materials science . The parent compound, trimethoxymethylsilane, is a silicon-based organometallic reagent widely used as a crosslinking agent in polymers, surface modification, and sol-gel processes due to its hydrolytic reactivity . The deuterated variant retains these chemical functionalities but offers distinct advantages in nuclear magnetic resonance (NMR) and mass spectrometry (MS) by minimizing signal interference from protonated solvents or reactants.
Safety Considerations: Like its non-deuterated counterpart, this compound is moisture-sensitive, releasing methanol-d₃ upon hydrolysis. Handling requires protective equipment (e.g., chemical-resistant suits, respirators) and strict control of environmental exposure to prevent inhalation or skin contact .
Properties
Molecular Formula |
C4H12O3Si |
|---|---|
Molecular Weight |
145.28 g/mol |
IUPAC Name |
methyl-tris(trideuteriomethoxy)silane |
InChI |
InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3/i1D3,2D3,3D3 |
InChI Key |
BFXIKLCIZHOAAZ-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[Si](C)(OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
Canonical SMILES |
CO[Si](C)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxymethylsilane-d9 can be synthesized through the reaction of deuterated methanol (CD3OD) with methyltrichlorosilane (CH3SiCl3). The reaction typically occurs under anhydrous conditions and in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction is as follows:
[ \text{CH}_3\text{SiCl}_3 + 3 \text{CD}_3\text{OD} \rightarrow \text{CD}_3\text{Si(OCD}_3)_3 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity deuterated methanol and methyltrichlorosilane. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle the corrosive nature of hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Trimethoxymethylsilane-d9 undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated methanol and silanols.
Condensation: Forms siloxane bonds through the elimination of deuterated methanol.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires nucleophiles such as alcohols or amines.
Major Products
Hydrolysis: Produces deuterated methanol and silanols.
Condensation: Forms siloxane polymers.
Substitution: Yields various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Trimethoxymethylsilane-d9 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of deuterated siloxane polymers and other organosilicon compounds.
Biology: Employed in the study of biological systems where deuterium labeling is required to trace metabolic pathways.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the production of specialty coatings, adhesives, and sealants due to its ability to form strong siloxane bonds.
Mechanism of Action
The mechanism by which trimethoxymethylsilane-d9 exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The deuterium atoms in the compound provide unique labeling properties, allowing researchers to trace the compound’s behavior in various systems. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Key Observations:
- Trimethoxyvinylsilane: The vinyl group (-CH=CH₂) enables polymerization and adhesion promotion in coatings, unlike the methyl group in this compound, which is non-polymerizable .
- 3-Methacryloxypropyltrimethoxysilane : The methacrylate moiety allows covalent bonding with organic polymers, making it critical in dental composites and hybrid materials .
- Trimethoxy(octadecafluorodecyl)silane : The fluorocarbon chain imparts extreme hydrophobicity and chemical resistance, suited for anti-fouling surfaces .
Physical and Chemical Properties
- Reactivity: All trimethoxysilanes undergo hydrolysis to form silanols, but the rate varies with substituents. The deuterated variant may exhibit slower hydrolysis due to the kinetic isotope effect (C-D bonds are ~6–10 times stronger than C-H) .
- Thermal Stability : Fluorinated silanes (e.g., CAS 83048-65-1) demonstrate higher thermal stability (~300°C) compared to methyl or vinyl analogs (~150–200°C) .
- Solubility: this compound is soluble in non-polar solvents (e.g., toluene), whereas methacryloxypropyl derivatives show polar solvent compatibility .
Research Findings and Data Gaps
- Spectroscopic Advantages : The absence of proton signals in NMR simplifies structural analysis of silane-modified surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
